molecular formula C17H12F3N5O B4597577 7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4597577
M. Wt: 359.30 g/mol
InChI Key: ZMXKGBYXVLAWEU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core with a trifluoromethyl group at position 2 and a 2-phenylethyl substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylethyl moiety may influence receptor binding or solubility. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous derivatives exhibit diverse biological activities, including anti-ulcer (e.g., compound 3 in ) and antimicrobial effects (e.g., ) .

Properties

IUPAC Name

11-(2-phenylethyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O/c18-17(19,20)15-22-16-21-10-12-13(25(16)23-15)7-9-24(14(12)26)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXKGBYXVLAWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The trifluoromethyl and phenylethyl groups in the target compound likely increase logP compared to analogues with furylmethyl () or amino groups () .
  • Synthetic Complexity : The phenylethyl group may require multi-step alkylation, whereas furylmethyl or nitrophenyl derivatives () are synthesized via simpler SNAr or Suzuki couplings .
  • Bioactivity Potential: Nitrophenyl and trifluoromethyl groups in related compounds correlate with antimicrobial and anti-ulcer activities .

Comparison with Non-Congeneric Heterocyclic Systems

Pyrazolo[1,5-a]pyrimidines ()

  • Structure : Replace pyrido-triazolo core with pyrazolo-pyrimidine.
  • Properties : Fluorinated derivatives (e.g., 7-trifluoromethylpyrazolo[1,5-a]pyrimidines) show enhanced metabolic stability and kinase inhibition .
  • Synthesis : Efficiently prepared via SNAr and Suzuki couplings, unlike the target compound’s likely multi-component pathway .

Thieno-Fused Bicyclic Compounds ()

  • Structure: Thieno[2,3-b]pyridin-4(7H)-one fused with triazolo-pyrimidinone.
  • Properties : Broader π-conjugation may improve photophysical properties but reduce solubility compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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